molecular formula C13H13NO4 B184817 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid CAS No. 146309-25-3

1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid

Cat. No. B184817
M. Wt: 247.25 g/mol
InChI Key: ALCUOCVRJFRQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid, also known as PMPDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMPDPC belongs to the class of pyrrole-containing amino acids and has a unique chemical structure that makes it an interesting molecule for scientific research.

Mechanism Of Action

The exact mechanism of action of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to inhibit the activity of certain proteins that are involved in tumor growth and angiogenesis.

Biochemical And Physiological Effects

1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a neuroprotective effect, protecting neurons from damage in models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its relatively simple synthesis method, which makes it a readily available compound for scientific research. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to have low toxicity, which makes it a potentially safe drug candidate. However, one limitation of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid. One direction is to further investigate its potential use as a drug candidate for the treatment of inflammatory diseases, cancer, and neurological disorders. Another direction is to investigate the structure-activity relationship of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid and its derivatives to identify more potent and selective compounds. Additionally, research could focus on developing new synthesis methods for 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid to improve its solubility and availability for scientific research.

Synthesis Methods

The synthesis of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid involves a multi-step process that starts with the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with diethyl oxalate to form 1-phenyl-3-methyl-5-pyrazolone-4-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl chloroformate to form 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid.

Scientific Research Applications

1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

146309-25-3

Product Name

1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16)

InChI Key

ALCUOCVRJFRQHW-UHFFFAOYSA-N

SMILES

C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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